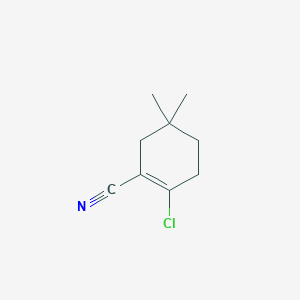
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with a carboxylate group and a pyrimidine ring The presence of chlorine and methyl groups on the pyrimidine ring adds to its chemical uniqueness
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific solvents such as dioxane and reagents like piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety, often involving recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological pathways in pests.
Material Science: It is explored for its potential in creating novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The chlorine and methyl groups on the pyrimidine ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but with two chlorine atoms on the pyrimidine ring.
Fluorinated Pyridines: These compounds have similar applications but differ in their fluorine substitution.
Uniqueness
Methyl 4-(2-chloro-5-methylpyrimidin-4-YL)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H10ClN3O2 |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
methyl 4-(2-chloro-5-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-6-4-14-11(12)15-9(6)7-3-8(13-5-7)10(16)17-2/h3-5,13H,1-2H3 |
InChI Key |
DYCRUCLCGDVOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




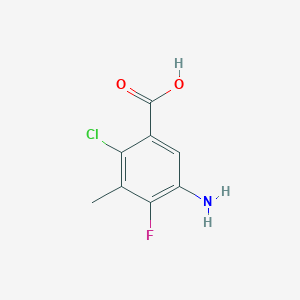


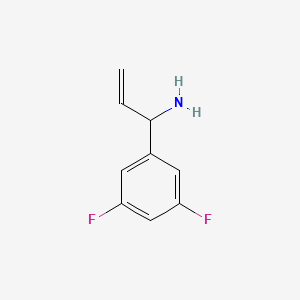

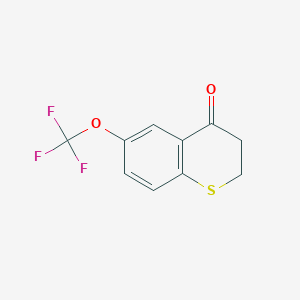
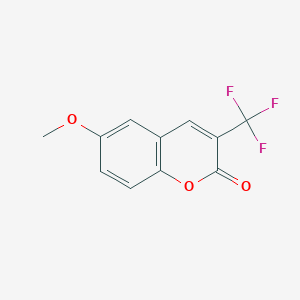

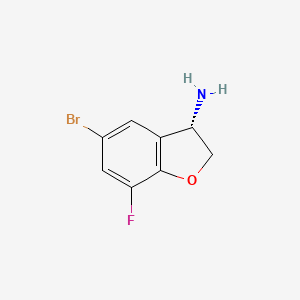
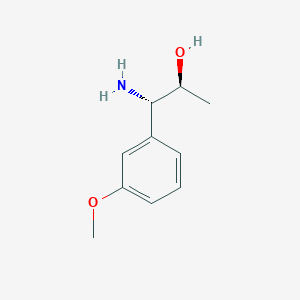
![methyl 3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanoate](/img/structure/B13047065.png)
